2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid
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Description
2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.368. The purity is usually 95%.
The exact mass of the compound 2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis
This compound is often used in the field of peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, which is crucial in the stepwise construction of peptides. The Boc group can be added under aqueous conditions and removed with strong acids, allowing for the sequential addition of amino acids to build up the desired peptide chain .
Medicinal Chemistry
In medicinal chemistry, the Boc-protected amino acids are used to prevent unwanted reactions during the synthesis of complex molecules. This is particularly important in the development of new pharmaceuticals where selective and controlled reactions are necessary for the creation of active pharmaceutical ingredients .
Organic Synthesis
The tert-butoxycarbonyl group is also a staple in broader organic synthesis applications. It is used to protect reactive amine groups during chemical transformations, preventing side reactions and facilitating the purification of the desired product .
Material Science
In material science, this compound can be used to modify the surface properties of materials. By attaching the Boc-protected amino acid to a surface, researchers can alter the hydrophobicity or hydrophilicity, which can be useful in creating specialized coatings or biomedical devices .
Bioconjugation
Bioconjugation techniques often utilize Boc-protected amino acids for attaching biomolecules to one another or to other materials. This is essential in the creation of targeted drug delivery systems, diagnostic tools, and biocompatible materials .
Analytical Chemistry
In analytical chemistry, Boc-protected compounds are used as standards and reagents. Their well-defined properties and reactivity make them suitable for use in chromatography, mass spectrometry, and other analytical techniques to identify and quantify substances .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZIWRUJWLMSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCCCC2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid | |
CAS RN |
143978-62-5 |
Source
|
Record name | 2-[(tert-butoxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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